molecular formula C7H5ClN2O4 B1580910 4-Chloro-3,5-dinitrotoluene CAS No. 5264-65-3

4-Chloro-3,5-dinitrotoluene

Cat. No.: B1580910
CAS No.: 5264-65-3
M. Wt: 216.58 g/mol
InChI Key: JMDVARRGYWIJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dinitrotoluene (CAS: Not explicitly listed in evidence; synonyms include 3,5-Dinitro-4-chlorotoluene, NSC105591) is a nitroaromatic compound characterized by a toluene backbone substituted with chlorine at the 4-position and nitro groups at the 3- and 5-positions. This arrangement confers unique physicochemical properties, such as high electron-withdrawing capacity and stability, making it relevant in synthetic chemistry and industrial applications (e.g., intermediates for dyes or explosives) . Commercial availability is noted, with suppliers like CymitQuimica offering it at varying quantities (1g: €32; 10g: €93) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:
CDNT serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of various derivatives, which can be further modified for specific applications. Notably, it can be used to synthesize energetic materials and pharmaceuticals.

Synthesis Techniques:
The synthesis of CDNT typically involves the nitration of 4-chlorotoluene using a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled conditions to ensure selectivity at the 3 and 5 positions.

Biological Research

Interaction with Biological Systems:
Research has indicated that nitroaromatic compounds like CDNT can interact with biological systems, making them subjects of study in toxicology and pharmacology. Studies have shown that CDNT can undergo reduction reactions in bacterial systems, leading to the formation of less toxic metabolites.

Potential Drug Development:
Due to its unique chemical structure, CDNT is being investigated for its potential role in drug development. Its reactivity allows for modifications that could lead to new therapeutic agents.

Environmental Science

Toxicological Studies:
CDNT's environmental impact has been assessed through various toxicological studies. The compound has been shown to cause oxidative stress and DNA damage in cells, which raises concerns regarding its persistence and bioaccumulation in ecosystems .

Ecotoxicity Assessment:
The ecotoxicological profile of CDNT indicates high persistence in both water and soil environments, which necessitates careful handling and disposal practices .

Industrial Applications

Production of Explosives:
CDNT is utilized in the production of explosives due to its energetic properties. It acts as a precursor for synthesizing more stable and less sensitive explosive compounds, contributing to safer handling practices in industrial settings .

Dyes and Pigments:
In addition to explosives, CDNT is employed in the synthesis of dyes and pigments, leveraging its vibrant color properties for various industrial applications.

Case Studies

Study Title Findings Relevance
Toxicological Profile of Nitroaromatic CompoundsDemonstrated oxidative stress effects on cellular systems exposed to nitroaromatic compounds including CDNTHighlights potential health risks associated with exposure
Synthesis of Energetic Materials from CDNT DerivativesSuccessful synthesis of new energetic compounds with improved stability from CDNTProvides insights into safer explosive formulations
Environmental Impact AssessmentHigh persistence and bioaccumulation potential identified for CDNTUnderlines the need for environmental monitoring

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dinitrotoluene involves its interaction with molecular targets through its nitro and chloro substituents. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Dinitrotoluene (DNT) Isomers

Dinitrotoluenes (DNTs) are isomers distinguished by nitro group positions. Key examples include:

Compound CAS RN Substituent Positions Key Properties/Applications Toxicity (LD50, oral rat)
2,6-DNT 606-20-2 2,6-nitro; methyl Industrial explosive precursor 177 mg/kg
3,4-DNT 610-39-9 3,4-nitro; methyl Limited industrial use Data limited
4-Chloro-3,5-dinitrotoluene - 3,5-nitro; 4-Cl; methyl Intermediate in specialty chemicals Not reported

Key Differences :

  • Toxicity : While 2,6-DNT exhibits significant acute toxicity (LD50: 177 mg/kg), the chloro derivative’s toxicity profile remains unquantified but may pose greater environmental persistence due to halogenation .

Comparison with Trifluoromethyl Derivatives

4-Chloro-3,5-dinitrobenzotrifluoride (CAS: 393-75-9) replaces the methyl group with a trifluoromethyl (-CF3) moiety:

Property This compound 4-Chloro-3,5-dinitrobenzotrifluoride
Chemical Formula C7H5ClN2O4 C7H2ClF3N2O4
Electron-Withdrawing Moderate (Cl, NO2) High (Cl, NO2, CF3)
Applications Chemical intermediates Agrochemicals, fluorinated polymers
Environmental Impact Persistent due to Cl Higher bioaccumulation (CF3)

Key Insight : The trifluoromethyl group in benzotrifluoride derivatives enhances lipophilicity and resistance to degradation, increasing environmental risks compared to the methyl analog .

Functional Group Variations: Benzoic Acid and Phenol Derivatives

4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)

CDNBA (CAS: 206-889-3) substitutes the toluene methyl group with a carboxylic acid:

Property This compound CDNBA
Water Solubility Low (nonpolar methyl) Moderate (polar COOH)
Toxicity Not reported LC50 (aquatic): 2.1 mg/L
Use Cases Industrial synthesis Wastewater treatment studies

Key Insight : The carboxylic acid group in CDNBA increases aqueous solubility and acute aquatic toxicity, making it a model pollutant in environmental studies .

4-Chloro-3,5-dimethylphenol (PCMX)

PCMX (CAS: 88-04-0), a phenolic derivative, lacks nitro groups but shares chlorine and methyl substituents:

Property This compound PCMX
Functionality Nitroaromatic Antimicrobial agent
Acute Toxicity Not reported LD50 (oral rat): 3,830 mg/kg
Regulatory Status Limited data OSHA/NTP non-carcinogen

Biological Activity

4-Chloro-3,5-dinitrotoluene (4-Cl-3,5-DNT) is a nitroaromatic compound with significant biological activity, particularly in the context of environmental toxicity and potential health impacts. This article explores its biological activity, including its toxicological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_7H5_5ClN2_2O4_4
  • Molecular Weight : 202.57 g/mol
  • Solubility : Slightly soluble in water; solubility varies with pH levels.

Acute Toxicity

Acute toxicity studies have shown that 4-Cl-3,5-DNT exhibits harmful effects on various organisms. For instance, experiments conducted on Tetrahymena pyriformis demonstrated significant mortality rates at concentrations exceeding 101.4 µM, with complete lethality observed within 60 minutes at higher concentrations. At lower concentrations (50.6 µM), survival rates dropped to approximately 1% after 48 hours .

Inhibition Concentration (EC50)

The median effective concentration (EC50) for inhibiting the proliferation of T. pyriformis was determined to be approximately 104.7 µM. This indicates a strong correlation between concentration and biological activity, emphasizing the compound's potential as a toxic agent in aquatic environments .

The mechanisms through which 4-Cl-3,5-DNT exerts its toxic effects are multifaceted:

  • Cellular Morphology Changes : Microscopic analysis has revealed alterations in cell morphology following exposure to the compound, suggesting that it disrupts normal cellular functions.
  • pH Influence : The toxicity of 4-Cl-3,5-DNT is significantly influenced by pH levels. In controlled pH environments, organisms exhibited mobility recovery after initial exposure shock, indicating potential for physiological adaptation or recovery mechanisms .

Environmental Impact Studies

Research has highlighted the environmental persistence of nitroaromatic compounds like 4-Cl-3,5-DNT. A study focusing on aquatic ecosystems found that exposure to this compound led to decreased biodiversity and altered community structures within affected habitats .

Human Health Risk Assessment

In human exposure scenarios, the compound poses risks primarily through inhalation and dermal contact. Symptoms of exposure include dizziness, headaches, and potential cyanosis due to methemoglobinemia—a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport capacity .

Comparative Toxicity Data

The following table summarizes the toxicological data of this compound compared to other dinitrotoluene compounds:

CompoundCAS NumberEC50 (µM)Acute Toxicity Symptoms
This compoundN/A104.7Dizziness, headache, cyanosis
2,4-Dinitrotoluene121-14-2VariesNausea, vomiting, respiratory distress
2,6-Dinitrotoluene606-20-2VariesSimilar symptoms as above

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-3,5-dinitrotoluene, and what critical reaction conditions optimize yield?

  • Methodological Answer : this compound is typically synthesized via sequential nitration and chlorination of toluene derivatives. A common approach involves nitrating 4-chlorotoluene under controlled conditions using mixed acids (H₂SO₄/HNO₃) at low temperatures (~0–5°C) to avoid over-nitration. Subsequent purification via recrystallization or column chromatography is essential to isolate the product . Chlorination can be achieved using Cl₂ gas or chlorinating agents like SO₂Cl₂, with careful monitoring of reaction stoichiometry to prevent side reactions. Yield optimization requires precise temperature control and gradual reagent addition to minimize decomposition .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify aromatic proton environments (e.g., deshielded protons near nitro groups) and confirm substitution patterns. For example, the absence of symmetry in the aromatic ring due to nitro and chloro groups will split signals predictably .
  • IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro (NO₂) groups. A C-Cl stretch appears near 750 cm⁻¹ .
  • LC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks), while LC retention times and fragmentation patterns assess purity and detect byproducts .

Advanced Research Questions

Q. When nucleophilic substitution reactions with this compound fail, what mechanistic analyses and alternative strategies can be employed?

  • Methodological Answer : Failure in displacement reactions (e.g., with amines) may stem from steric hindrance from nitro groups or poor leaving-group activation. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–120°C) improve reaction kinetics .
  • Catalysis : Adding catalytic iodide (KI) via the "Finkelstein reaction" can activate the chloro group for substitution .
  • Alternative Pathways : Use Ullmann coupling or transition-metal catalysis (e.g., CuI) for aromatic substitution when direct displacement is ineffective .

Q. How can computational methods predict reactivity and physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • Hammett Equation : Predicts substituent effects on acidity (pKa) or reaction rates. For example, nitro groups (σₚ = +1.27) and chloro (σₘ = +0.37) can be used to estimate electronic effects on reaction intermediates .
  • DFT Calculations : Models transition states for substitution reactions to identify energy barriers and optimize pathways .
  • LogP Prediction : Software like ACD/Labs or Molinspiration calculates lipophilicity to guide solvent selection for synthesis or biological studies .

Q. What are best practices for resolving contradictions in reaction outcomes during multi-step syntheses involving this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC/MS or GC-MS to identify impurities (e.g., dechlorinated or over-nitrated species) and adjust reaction stoichiometry .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation and optimize stepwise conditions .
  • Cross-Validation : Compare results with literature precedents (e.g., highlights failed displacements in ethanol but success in DMF) to refine protocols .

Properties

IUPAC Name

2-chloro-5-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVARRGYWIJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200617
Record name 4-Chloro-3,5-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-65-3
Record name 2-Chloro-5-methyl-1,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5264-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5264-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3,5-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3,5-dinitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, about 750 parts by volume of phosphorus oxychloride and about 1250 parts by volume of diethylaniline which has been dried over calcium carbonate are heated together to about 90° C. for about 21/2 hours with stirring. The reaction mixture is poured onto ice and extracted with methylene chloride, and the methylene chloride is removed in a rotary evaporator. After recrystallization from ethanol, about 65 parts of 4-chloro-3,5-dinitrotoluene of melting point of about 112° C. to about 113° C. about 70% of the theoretical yield is obtained. About 52 parts (0.24 mol) of this isolated compound are dissolved in about 500 parts by volume of toluene and added dropwise to a boiling mixture of about 180 parts of deoiled iron into about 180 parts by volume of H2O, about 280 parts by volume of toluene and about 5 parts by volume of glacial acetic acid. After about 3 hours, the reaction mixture is removed from the iron by suction filtration and then extracted with boiling toluene. The water is removed in a separating funnel and the organic phase is removed under vacuum. About 34 parts (91% of theoretical) of 4-chloro-3,5-diaminotoluene, melting point about 116° C. are obtained as white needles from 1:1 benzene/cyclohexane.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-3,5-dinitrotoluene
4-Chloro-3,5-dinitrotoluene
4-Chloro-3,5-dinitrotoluene
4-Chloro-3,5-dinitrotoluene
4-Chloro-3,5-dinitrotoluene
4-Chloro-3,5-dinitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.